(2Z)-6-(2-chlorobenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound (2Z)-6-(2-chlorobenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic molecule featuring a thiazolo-triazine-dione core. Its structure includes a 2-chlorobenzyl substituent at position 6 and a 3,4-dimethoxybenzylidene group at position 2. The Z-configuration of the benzylidene moiety is critical for its stereochemical stability .
Properties
Molecular Formula |
C21H16ClN3O4S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-[(3,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16ClN3O4S/c1-28-16-8-7-12(9-17(16)29-2)10-18-20(27)25-21(30-18)23-19(26)15(24-25)11-13-5-3-4-6-14(13)22/h3-10H,11H2,1-2H3/b18-10- |
InChI Key |
YVBSYEVONRDKCL-ZDLGFXPLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4Cl)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-(2-chlorobenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved by the cyclization of appropriate precursors such as thiosemicarbazide and α-haloketones under basic conditions.
Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the thiazolo[3,2-b][1,2,4]triazine core with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Formation of the 3,4-Dimethoxybenzylidene Moiety: The final step is the condensation of the intermediate with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization or chromatography would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the double bond in the benzylidene moiety, converting it to a saturated derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, thiazolo[3,2-b][1,2,4]triazine derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. The specific compound could be investigated for similar activities, given its structural features.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could make it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-6-(2-chlorobenzyl)-2-(3,4-dimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione would depend on its specific biological activity. Generally, compounds of this class may exert their effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with other thiazolo-triazine-dione derivatives, differing primarily in substituent groups (Table 1). Key analogues include:
(2Z)-6-(2-Chlorobenzyl)-2-(3-Methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Substituents: 3-Methoxybenzylidene (position 2), 2-chlorobenzyl (position 6).
- Molecular formula: C₂₂H₁₆ClN₃O₃S.
- The absence of a 4-methoxy group reduces electron-donating effects compared to the target compound.
(2Z)-6-Benzyl-2-Benzylidene-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Substituents: Benzylidene (position 2), benzyl (position 6).
- Molecular formula: C₂₀H₁₄N₃O₂S.
- Lacking chloro and methoxy groups, this analogue likely exhibits lower polarity and altered solubility.
(2Z)-2-(3-Chlorobenzylidene)-6-(4-Propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Substituents: 3-Chlorobenzylidene (position 2), 4-propoxybenzyl (position 6).
- Molecular formula: C₂₂H₁₈ClN₃O₃S.
- The propoxy group introduces steric bulk and lipophilicity, contrasting with the dimethoxy groups of the target compound.
Table 1: Structural and Molecular Comparison
| Compound | Position 2 Substituent | Position 6 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxybenzylidene | 2-Chlorobenzyl | C₂₃H₁₈ClN₃O₄S* | ~480.0 |
| (2Z)-6-(2-Chlorobenzyl)-2-(3-Methoxy) | 3-Methoxybenzylidene | 2-Chlorobenzyl | C₂₂H₁₆ClN₃O₃S | 438.9 |
| (2Z)-6-Benzyl-2-Benzylidene | Benzylidene | Benzyl | C₂₀H₁₄N₃O₂S | 376.4 |
| (2Z)-2-(3-Chloro)-6-(4-Propoxybenzyl) | 3-Chlorobenzylidene | 4-Propoxybenzyl | C₂₂H₁₈ClN₃O₃S | 452.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
